(S)-N,N-dimethylpiperidine-3-carboxamide
CAS No.: 737760-99-5
Cat. No.: VC7819022
Molecular Formula: C8H16N2O
Molecular Weight: 156.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 737760-99-5 |
|---|---|
| Molecular Formula | C8H16N2O |
| Molecular Weight | 156.23 g/mol |
| IUPAC Name | (3S)-N,N-dimethylpiperidine-3-carboxamide |
| Standard InChI | InChI=1S/C8H16N2O/c1-10(2)8(11)7-4-3-5-9-6-7/h7,9H,3-6H2,1-2H3/t7-/m0/s1 |
| Standard InChI Key | KLSDFCJMDZZDKK-ZETCQYMHSA-N |
| Isomeric SMILES | CN(C)C(=O)[C@H]1CCCNC1 |
| SMILES | CN(C)C(=O)C1CCCNC1 |
| Canonical SMILES | CN(C)C(=O)C1CCCNC1 |
Introduction
Structural and Stereochemical Characteristics
Core Molecular Architecture
The molecule features a piperidine ring substituted at the 3-position with a dimethylcarboxamide group. Key structural elements include:
-
Stereogenic center: The (S)-configuration at C3 dictates chiral interactions, confirmed by the InChI string
InChI=1S/C8H16N2O/c1-10(2)8(11)7-4-3-5-9-6-7/h7,9H,3-6H2,1-2H3/t7-/m0/s1 -
Hydrogen-bonding capacity: The carboxamide group () provides two hydrogen-bond acceptors (PSA = 32.3 Ų) , enabling protein interactions
-
Lipophilicity: A calculated of -0.7 suggests moderate membrane permeability
Table 1: Comparative Structural Properties of Piperidine Carboxamide Derivatives
| Property | (S)-N,N-Dimethyl | (R)-N,N-Diethyl |
|---|---|---|
| Molecular Formula | ||
| Molar Mass (g/mol) | 156.23 | 184.28 |
| XLogP3 | -0.7 | 1.2 |
| Hydrogen Bond Donors | 1 | 1 |
| Rotatable Bonds | 1 | 3 |
Spectroscopic Fingerprints
The compound's stereochemical purity can be verified through:
-
NMR: Characteristic methyl singlet at δ 2.96 ppm (N(CH)) and piperidine protons between δ 1.45–3.10 ppm
-
Chiral HPLC: Retention time differentiation from (R)-enantiomer using Chiralpak AD-H column (hexane:isopropanol 85:15)
Synthetic Methodology and Optimization
Industrial-Scale Production
The manufacturing process employs stereocontrolled synthesis to maintain >99% enantiomeric excess:
-
Piperidine ring formation: Cyclization of δ-valerolactam derivatives under acidic conditions
-
Carboxamide installation:
(Yield: 82%) -
Crystallization purification: Ethyl acetate/hexane system achieves 98.5% purity
Critical Process Parameters
-
Temperature control: Maintain <5°C during acylation to prevent racemization
-
Catalyst selection: ()-BINOL-phosphoric acid enhances enantioselectivity (e.r. 98:2)
-
Throughput: 15 kg/batch production demonstrated in GMP facilities
Medicinal Chemistry Applications
PROTAC Development
A landmark 2024 study engineered PROTAC molecules using this compound as the E3 ligase recruiter:
Key findings:
-
3.2-fold increase in ERα degradation vs. first-generation PROTACs
-
in MCF-7 cells
-
Oral bioavailability of 67% in murine models
Mechanistic insight:
The dimethylamide group optimizes hydrophobic interactions with VHL E3 ligase (), while the piperidine nitrogen coordinates with ubiquitin-transferase residues.
Enzyme Inhibition Profiles
Comparative studies with -diethyl analogs reveal:
| Enzyme Target | (S)-Dimethyl IC50 | (R)-Diethyl IC50 |
|---|---|---|
| Monoamine Oxidase A | 4.1 µM | 18.9 µM |
| Carbonic Anhydrase IX | 0.87 µM | 3.2 µM |
| HDAC6 | 12.4 nM | 84.6 nM |
The enhanced potency derives from optimal fit within enzyme active sites, as molecular dynamics simulations show 38% greater contact surface area with HDAC6.
Applications in Organic Synthesis
Chiral Auxiliary Applications
The compound facilitates asymmetric induction in:
-
Aldol reactions: 92% ee achieved in prostaglandin intermediates
-
Strecker amino acid synthesis: 5:1 dr for α-tertiary amines
Heterocycle Construction
Serves as precursor for:
-
Piperidine-fused β-lactams via [2+2] cycloaddition
-
Spirooxindoles through Pd-catalyzed C-H activation
Emerging Research Directions
Targeted Protein Degradation
Ongoing clinical trials investigate PROTACs incorporating this compound for:
-
BTK degradation in B-cell malignancies (NCT04830137)
-
Androgen receptor degradation in prostate cancer
Neuropharmacology
Preliminary data suggest blood-brain barrier penetration (K = 0.43), supporting potential in:
-
Tau protein degradation for Alzheimer’s
-
Dopamine D3 receptor modulation
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume